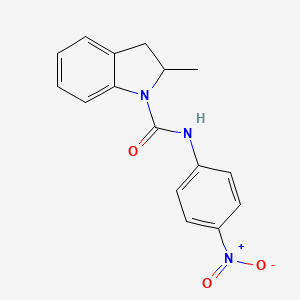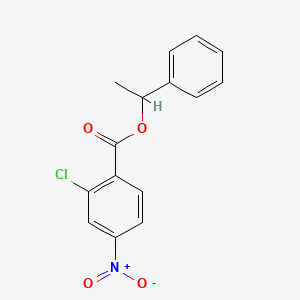![molecular formula C19H27NO6 B4077498 N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate
Vue d'ensemble
Description
N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate, also known as PDP or N-allyl-PDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of compounds known as phenylpropylamines, which have been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate is not fully understood. However, it has been suggested that N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the Nrf2 pathway.
Biochemical and Physiological Effects
N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate has been found to have various biochemical and physiological effects. For example, N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate in lab experiments is its relatively low toxicity. N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate has been found to have an LD50 of greater than 2000 mg/kg in rats, indicating that it is relatively safe to use in animal studies. However, one limitation of using N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate. One area of interest is the development of N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential anticancer effects of N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate, as some studies have suggested that N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate may have antiproliferative effects on cancer cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate and to determine its potential side effects and toxicity in humans.
Applications De Recherche Scientifique
N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate has been found to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-5-10-18(11-6-2)12-7-13-20-16-9-8-15(3)14-17(16)19-4;3-1(4)2(5)6/h5-6,8-9,14H,1-2,7,10-13H2,3-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFMNZKFVIPVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(CC=C)CC=C)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)


![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)